molecular formula C12H17FN2O B14805466 2-amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide

2-amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide

Cat. No.: B14805466
M. Wt: 224.27 g/mol
InChI Key: QTKPVFFJKQSPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features an amino group, a fluoro-substituted aromatic ring, and a methylbutanamide moiety, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the compound’s purity meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide is unique due to its chiral nature and the presence of both an amino group and a fluoro-substituted aromatic ring. This combination of functional groups makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules.

Properties

IUPAC Name

2-amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-7(2)11(14)12(16)15-10-5-4-8(3)6-9(10)13/h4-7,11H,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKPVFFJKQSPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(C)C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.